molecular formula C19H24O3 B14302395 12-Methyl-7-oxopodocarpa-8,11,13-triene-13-carboxylic acid CAS No. 120092-51-5

12-Methyl-7-oxopodocarpa-8,11,13-triene-13-carboxylic acid

Cat. No.: B14302395
CAS No.: 120092-51-5
M. Wt: 300.4 g/mol
InChI Key: GIJYIDPOODRNAM-QFBILLFUSA-N
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Description

12-Methyl-7-oxopodocarpa-8,11,13-triene-13-carboxylic acid is a naturally occurring diterpenoid compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 12-Methyl-7-oxopodocarpa-8,11,13-triene-13-carboxylic acid can be achieved through a multi-step process starting from manool. The key intermediate in this synthesis is obtained in two steps with an overall yield of 52% . The final product is synthesized in three steps from this intermediate .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

12-Methyl-7-oxopodocarpa-8,11,13-triene-13-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The reactions typically occur under controlled temperature and pH conditions to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions include various oxidized and reduced derivatives of the original compound. These derivatives often exhibit different biological activities and can be used in further research and applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

12-Methyl-7-oxopodocarpa-8,11,13-triene-13-carboxylic acid is unique due to its specific substitution pattern on the tricyclic podocarpane structure.

Properties

CAS No.

120092-51-5

Molecular Formula

C19H24O3

Molecular Weight

300.4 g/mol

IUPAC Name

(4bS,8aS)-3,4b,8,8-tetramethyl-10-oxo-6,7,8a,9-tetrahydro-5H-phenanthrene-2-carboxylic acid

InChI

InChI=1S/C19H24O3/c1-11-8-14-13(9-12(11)17(21)22)15(20)10-16-18(2,3)6-5-7-19(14,16)4/h8-9,16H,5-7,10H2,1-4H3,(H,21,22)/t16-,19+/m0/s1

InChI Key

GIJYIDPOODRNAM-QFBILLFUSA-N

Isomeric SMILES

CC1=CC2=C(C=C1C(=O)O)C(=O)C[C@@H]3[C@@]2(CCCC3(C)C)C

Canonical SMILES

CC1=CC2=C(C=C1C(=O)O)C(=O)CC3C2(CCCC3(C)C)C

Origin of Product

United States

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